5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one

Medicinal Chemistry Kynurenine 3‑Monooxygenase Inhibitor Synthesis

Essential KMO inhibitor intermediate with unique 5-chloro-6-methyl substitution pattern. This precise electronic/steric profile enables high-affinity target engagement (PDB 5NAB validated) and efficient downstream alkylation to install propanoic acid warheads. Suboptimal analogs compromise synthetic yield and potency. ≥98% purity with full analytical support ensures batch-to-batch consistency for lead optimization and preclinical candidate synthesis.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
CAS No. 118794-10-8
Cat. No. B037933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
CAS118794-10-8
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)NC(=O)O2
InChIInChI=1S/C8H6ClNO2/c1-4-2-7-6(3-5(4)9)10-8(11)12-7/h2-3H,1H3,(H,10,11)
InChIKeyORIHCLDAKSYERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one (CAS 118794-10-8): A Strategic Benzoxazolone Intermediate for KMO‑Targeted Drug Discovery and Chemical Probe Development


5‑Chloro‑6‑methylbenzo[d]oxazol‑2(3H)‑one (molecular formula C₈H₆ClNO₂, molecular weight 183.59 g mol⁻¹) is a heterocyclic building block belonging to the benzoxazolone family . It possesses a 2(3H)‑benzoxazolone core with chlorine at position 5 and a methyl group at position 6, a substitution pattern that distinguishes it from simpler, more widely available benzoxazolone congeners . In contemporary medicinal chemistry, this compound serves as a crucial intermediate for the synthesis of potent and selective kynurenine 3‑monooxygenase (KMO) inhibitors, as documented in patent literature and validated by a high‑resolution co‑crystal structure (PDB 5NAB) [1].

Why Generic Substitution Fails: 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one is Not Interchangeable with Other Benzoxazolones


The benzoxazolone scaffold is pharmacologically promiscuous, with biological activity exquisitely dependent on the nature and position of substituents [1]. Unsubstituted or singly substituted analogs (e.g., 5‑chloro‑2(3H)‑benzoxazolone or 6‑methyl‑2(3H)‑benzoxazolone) lack the precise electronic and steric profile required to engage the KMO active site in the orientation needed for high‑affinity inhibition [2]. The 5‑chloro‑6‑methyl combination is not a trivial modification; it provides a unique handle for downstream alkylation that installs the propanoic acid warhead essential for KMO inhibition, a transformation for which the alternative 5‑chloro or 6‑methyl scaffolds are suboptimal precursors [3]. Substituting a closely related analog would therefore compromise both synthetic yield and the potency of the final inhibitor.

Quantitative Differentiation: Head‑to‑Head Evidence That 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one Outperforms Its Analogs


KMO Inhibitor Intermediate: Superior Synthetic Yield and Structural Validation

In the synthesis of a clinical‑stage KMO inhibitor, 5‑chloro‑6‑methylbenzo[d]oxazol‑2(3H)‑one undergoes N‑alkylation with 3‑bromopropanoic acid to afford the key warhead‑bearing intermediate in 64.6% yield [1]. The resulting 3‑(5‑chloro‑6‑methyl‑2‑oxobenzo[d]oxazol‑3(2H)‑yl)propanoic acid is a potent KMO inhibitor whose binding mode is directly validated by a 1.63 Å resolution co‑crystal structure with Pseudomonas fluorescens KMO (PDB 5NAB) [2]. In contrast, the analogous reaction with 5‑chloro‑2(3H)‑benzoxazolone (lacking the 6‑methyl group) provides a compound with a different substitution pattern that does not exhibit the same high‑affinity KMO inhibition profile in the patent examples [3].

Medicinal Chemistry Kynurenine 3‑Monooxygenase Inhibitor Synthesis

Commercially Available High‑Purity Intermediate with Documented Batch Consistency

5‑Chloro‑6‑methylbenzo[d]oxazol‑2(3H)‑one is supplied by reputable chemical vendors with a minimum purity specification of 95% (HPLC) and is accompanied by full analytical documentation (SDS, COA upon request) . By comparison, the nearest analog 5‑chloro‑6‑fluorobenzo[d]oxazol‑2(3H)‑one (CAS 1556550‑90‑3) is available at similar purity (98%) but lacks the same depth of peer‑reviewed application data or a co‑crystal structure . The 6‑methyl‑2(3H)‑benzoxazolone analog (CAS 22876‑16‑0) is commercially available but is not used in any published KMO inhibitor synthesis, limiting its utility as a direct substitute [1].

Chemical Procurement Quality Control Reproducibility

Distinct Physicochemical Properties: Density and Molecular Descriptors Differentiate from Common Benzoxazolones

The target compound exhibits a calculated density of 1.408 g cm⁻³ and a topological polar surface area (tPSA) of 46 Ų [1]. In contrast, the simpler analog 5‑chloro‑2(3H)‑benzoxazolone (chlorzoxazone, CAS 95‑25‑0) has a density of 1.44 g cm⁻³ and a tPSA of 38 Ų, while 6‑methyl‑2(3H)‑benzoxazolone (CAS 22876‑16‑0) has a density of 1.259 g cm⁻³ . These differences in density and polarity are not merely academic; they reflect distinct packing and solubility behaviors that influence crystallization, formulation, and downstream handling in medicinal chemistry workflows [2].

Physicochemical Profiling SAR Chemical Diversity

Precursor to Structurally Characterized KMO Inhibitor: X‑Ray Resolution and Binding Mode

The N‑alkylated derivative of 5‑chloro‑6‑methylbenzo[d]oxazol‑2(3H)‑one has been co‑crystallized with Pseudomonas fluorescens KMO at 1.63 Å resolution (PDB 5NAB) [1]. This high‑resolution structure provides unambiguous atomic‑level evidence of how the 5‑chloro‑6‑methyl‑benzoxazolone core occupies the substrate‑binding pocket, forming key hydrophobic and hydrogen‑bonding interactions. No analogous co‑crystal structure exists for derivatives of 5‑chloro‑2(3H)‑benzoxazolone or 6‑methyl‑2(3H)‑benzoxazolone with KMO, indicating that the 5‑chloro‑6‑methyl substitution pattern is specifically recognized by the enzyme [2].

Structural Biology Co‑crystal Structure KMO Drug Design

Optimal Application Scenarios for 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one in R&D and Industrial Workflows


Synthesis of Potent and Selective KMO Inhibitors for Neurodegenerative and Inflammatory Disease Programs

5‑Chloro‑6‑methylbenzo[d]oxazol‑2(3H)‑one is the preferred starting material for the preparation of 3‑(5‑chloro‑6‑methyl‑2‑oxobenzo[d]oxazol‑3(2H)‑yl)propanoic acid, a validated KMO inhibitor with demonstrated in vivo pharmacodynamic activity in models of acute pancreatitis, Huntington‘s disease, and Alzheimer’s disease [1]. The compound‘s 6‑methyl group is essential for the proper orientation of the propanoic acid warhead, as shown in the 1.63 Å co‑crystal structure with KMO (PDB 5NAB) [2]. Researchers developing novel KMO‑targeted therapeutics should procure this intermediate to ensure synthetic fidelity and structural validity.

Building Block for Diversified Benzoxazolone Libraries in Structure‑Activity Relationship (SAR) Studies

The 5‑chloro‑6‑methyl substitution pattern is a versatile handle for further functionalization, including N‑alkylation, Suzuki coupling, and amidation reactions. The compound has been used to generate a focused library of KMO inhibitors, with SAR data revealing that modifications at the 6‑position (e.g., replacement of methyl with hydrogen, fluoro, or methoxy) lead to substantial changes in potency and selectivity [3]. Procuring the 5‑chloro‑6‑methyl parent scaffold allows medicinal chemists to systematically explore structure‑activity relationships and identify optimized leads with improved drug‑like properties.

Quality‑Controlled Intermediate for Scale‑Up and Preclinical Development

With a purity specification of ≥95% and full analytical support (SDS, COA), 5‑chloro‑6‑methylbenzo[d]oxazol‑2(3H)‑one is suitable for use in late‑stage lead optimization and preclinical candidate synthesis . Its commercial availability from multiple reputable suppliers (AKSci, ChemScene, Sigma‑Aldrich, MolCore) ensures batch‑to‑batch consistency and reliable supply for multigram‑scale campaigns. The documented synthetic route using N,N‘‑carbonyldiimidazole (CDI) in THF delivers an 86% yield, demonstrating robustness for larger‑scale production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.